1,4-Naphthalenedione, 2-bromo-8-methoxy-
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Overview
Description
2-bromo-8-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7BrO3. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-bromo-8-methoxynaphthalene-1,4-dione typically involves the bromination of 8-methoxynaphthalene-1,4-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
2-bromo-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, where the quinone moiety can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or biheterocyclic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-8-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumoral agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-8-methoxynaphthalene-1,4-dione involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, it can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2-bromo-8-methoxynaphthalene-1,4-dione can be compared with other naphthoquinone derivatives, such as:
2-bromo-3-methylamino-naphthalene-1,4-dione: This compound has similar redox properties and biological activities but differs in its substitution pattern.
8-methoxy-1,4-naphthoquinone: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-hydroxy-3-((octylamino)(R-phenyl)methyl)naphthalene-1,4-dione: Exhibits anticancer activity with different molecular targets and pathways.
The uniqueness of 2-bromo-8-methoxynaphthalene-1,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
69833-10-9 |
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Molecular Formula |
C11H7BrO3 |
Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-bromo-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-15-9-4-2-3-6-8(13)5-7(12)11(14)10(6)9/h2-5H,1H3 |
InChI Key |
KCNYHARDAYOUKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
Origin of Product |
United States |
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